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Introduction
MPX-004 is a potent and selective antagonist of NMDA receptors (NMDARs) containing the

GluN2A subunit.[1][2][3] This selectivity allows for the targeted investigation of the physiological

and pathological roles of GluN2A-containing NMDARs in synaptic transmission and plasticity.

[1][3][4] These application notes provide detailed protocols for utilizing MPX-004 to specifically

inhibit GluN2A-mediated field excitatory postsynaptic potentials (fEPSPs) in brain slice

electrophysiology experiments.

MPX-004 acts as a negative allosteric modulator, and its inhibitory effect is sensitive to the

concentration of the co-agonist glycine.[5] Structurally similar to TCN-201, MPX-004's

mechanism of action is likely functionally competitive with glycine.[1][6] However, it maintains

its potency even at high physiological glycine concentrations.[1][6]
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Parameter
Cell
Type/Preparation

Value Reference

IC50 (GluN2A

inhibition)
HEK cells 79 nM [1][2][6]

IC50 (GluN2A

inhibition)
Xenopus oocytes 198 ± 17 nM [1][7]

IC50 (fEPSP

inhibition)

Rat hippocampal

slices (CA1)
3.4 µM [1][7]

Maximal Inhibition of

fEPSPs

Rat hippocampal

slices (CA1)
~60% [1][4][6]

Table 2: Selectivity Profile of MPX-004
Receptor Subunit Effect Concentration Reference

GluN2B No inhibitory effect

Concentrations that

completely inhibit

GluN2A

[1][2][6]

GluN2D No inhibitory effect

Concentrations that

completely inhibit

GluN2A

[1][2][6]

GluN2B Weak inhibition (~8%) 10 µM [2][8]

GluN2C
Weak inhibition (up to

8%)
10 µM [2]

AMPA Receptors
No effect on synaptic

currents
50 µM [1][2]

Signaling Pathway and Experimental Workflow
Diagram 1: Simplified NMDA Receptor Signaling
Pathway
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Caption: Simplified signaling pathway of a GluN2A-containing NMDA receptor and its inhibition

by MPX-004.

Diagram 2: Experimental Workflow for fEPSP Inhibition
Assay
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Caption: Experimental workflow for assessing the inhibitory effect of MPX-004 on fEPSPs.
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Experimental Protocols
Protocol 1: Preparation of Acute Hippocampal Slices
This protocol is adapted from standard procedures for preparing rodent brain slices.

Materials:

Rodent (e.g., 3-4 week old rat)[1]

Ice-cold cutting solution (see below)

Artificial cerebrospinal fluid (aCSF) (see below)

Vibrating microtome (vibratome)

Recovery chamber

Solutions:

Cutting Solution (in mM): Sucrose 110, NaCl 60, NaHCO₃ 28, NaH₂PO₄ 1.25, KCl 3, MgSO₄

7, CaCl₂ 0.5, Glucose 5, Sodium Ascorbate 0.6. Continuously bubbled with 95% O₂ / 5%

CO₂.

aCSF (in mM): NaCl 124, KCl 3, NaH₂PO₄ 1.25, MgSO₄ 1, NaHCO₃ 26, CaCl₂ 2, Glucose

10. Continuously bubbled with 95% O₂ / 5% CO₂.

Procedure:

Anesthetize the animal and rapidly decapitate.

Quickly dissect the brain and place it in ice-cold cutting solution.

Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 350-400 µm

thickness) containing the hippocampus.

Transfer the slices to a recovery chamber containing aCSF at 32-34°C for at least 30

minutes.
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Allow slices to equilibrate at room temperature for at least 1 hour before recording.

Protocol 2: Electrophysiological Recording of NMDA
Receptor-Mediated fEPSPs
This protocol outlines the procedure for isolating and recording NMDAR-mediated fEPSPs and

assessing the effect of MPX-004.

Materials:

Prepared hippocampal slice

Recording chamber with perfusion system

aCSF

Stimulating electrode (e.g., concentric bipolar)

Recording electrode (glass micropipette filled with aCSF, 1-3 MΩ)

Amplifier and data acquisition system

MPX-004 stock solution (e.g., in DMSO)

NBQX (or CNQX) to block AMPA receptors

Procedure:

Transfer a hippocampal slice to the recording chamber and continuously perfuse with aCSF

at a constant flow rate (e.g., 2-3 mL/min) at 30-32°C.

Place the stimulating electrode in the Schaffer collateral pathway and the recording electrode

in the stratum radiatum of the CA1 region.

To isolate the NMDA receptor-mediated component of the fEPSP, add an AMPA receptor

antagonist (e.g., 10 µM NBQX) to the perfusion solution.[1] It is also common to use low

Mg²⁺ aCSF to enhance the NMDAR response at resting membrane potential, though this

was not specified in the primary MPX-004 fEPSP protocol.
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Deliver single voltage or current pulses (e.g., 50 µs duration) every 30 seconds to evoke

fEPSPs.[1][4]

Determine the stimulus intensity that elicits a response of approximately 50% of the maximal

fEPSP amplitude.

Record a stable baseline of NMDAR-mediated fEPSPs for at least 20-30 minutes.

Prepare the desired concentration of MPX-004 by diluting the stock solution in aCSF. A

concentration range of 100 nM to 30 µM can be used to generate a dose-response curve.[1]

[7] For significant inhibition, concentrations in the low micromolar range are effective.[1][7]

Switch the perfusion to the aCSF containing MPX-004.

Record the fEPSPs for at least 40 minutes to allow the drug to reach equilibrium and

observe its inhibitory effect.[1][7]

(Optional) To test for reversibility, switch the perfusion back to the control aCSF (washout).

Data Analysis
Measure the initial slope or the amplitude of the fEPSP for each recorded response.

Normalize the fEPSP slope/amplitude during MPX-004 application to the average of the

baseline recording.

Plot the normalized fEPSP values over time to visualize the inhibitory effect of MPX-004.

To determine the IC50, plot the percent inhibition at a specific time point (e.g., 40 minutes)

against the logarithm of the MPX-004 concentration and fit the data with a sigmoidal dose-

response curve.

Concluding Remarks
MPX-004 is a valuable pharmacological tool for the selective inhibition of GluN2A-containing

NMDA receptors.[1][3][4] The protocols provided here offer a framework for investigating the

role of these specific receptors in synaptic transmission using brain slice electrophysiology.

Researchers should note that the optimal concentrations and incubation times may vary
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depending on the specific preparation and experimental conditions. It is recommended to

perform initial dose-response experiments to determine the most effective concentration for a

given study. The selectivity of MPX-004 has been confirmed in GRIN2A knockout mice, where

it showed no inhibitory effect on NMDAR-mediated synaptic currents.[1][4][6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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